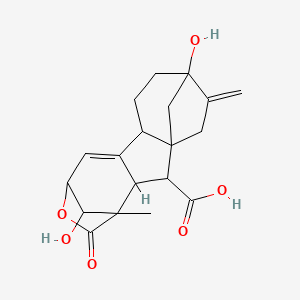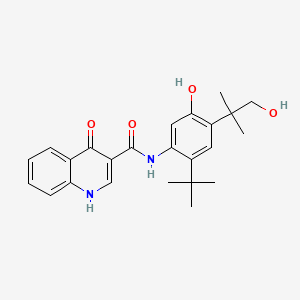
FTY720-d4 Hydrochloride
Vue d'ensemble
Description
FTY720-d4 Hydrochloride, also known as Fingolimod-d4 hydrochloride, is a labelled derivative of ISP-1 (myriocin), a fungal metabolite of the Chinese herb Iscaria sinclarii as well as a structural analogue of Sphingosine . It is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs .
Molecular Structure Analysis
The molecular formula of FTY720-d4 Hydrochloride is C19H30D4ClNO2, and its molecular weight is 347.96 . The exact molecular structure is not provided in the retrieved sources.
Physical And Chemical Properties Analysis
FTY720-d4 Hydrochloride is a solid substance that should be stored at 4° C. Its melting point is between 105-107° C. It slightly soluble in DMSO and Methanol .
Applications De Recherche Scientifique
Quantification in Human Plasma
Fingolimod-d4 Hydrochloride is used in the development of analytical methods for quantifying Fingolimod and its metabolite Fingolimod-Phosphate in human plasma . This is particularly useful in evaluating the inter-individual differences in the bioavailability of these compounds and relating these differences to variability in clinical responses .
Stability-Indicating UPLC Method
Fingolimod-d4 Hydrochloride is used in the development of a stability-indicating UPLC method for the quantitative determination of Fingolimod Hydrochloride and its related substances . This method is useful in the analysis of active pharmaceutical ingredients and pharmaceutical dosage forms .
Treatment of Multiple Sclerosis
Fingolimod-d4 Hydrochloride is used in the treatment of relapsing-remitting multiple sclerosis . It is a sphingosine 1-phosphate-receptor modulator that can reduce the number of relapses in patients with this form of multiple sclerosis .
Anticancer Activity
Fingolimod-d4 Hydrochloride has shown potential anticancer activity . It activates protein phosphatase 2A, resulting in anticancer effects . The development of Fingolimod analogs that cannot be phosphorylated is being explored for enhancing its anticancer activity .
Treatment of Psychosis
Fingolimod-d4 Hydrochloride has been used in the treatment of psychosis-related behavior . It has been shown to alleviate methamphetamine hypersensitivity and improve measures of neuroinflammation, such as microglial activation, cytokine production, and leucocyte infiltration .
Promotion of Angiogenesis
Fingolimod-d4 Hydrochloride has been used to promote angiogenesis . It has been shown to maximize osteoinductivity and improve allograft incorporation by recruiting bone progenitor cells from surrounding soft tissues and microcirculation .
Mécanisme D'action
Target of Action
Fingolimod-d4 Hydrochloride, also known as FTY720-d4 Hydrochloride, primarily targets the sphingosine 1-phosphate receptors (S1PRs) found on lymphocytes and other organs . The modulation of these receptors is crucial in managing multiple sclerosis (MS) symptoms .
Mode of Action
Fingolimod-d4 Hydrochloride acts as a sphingosine 1-phosphate receptor modulator . It is metabolized to its active form, fingolimod-phosphate, which binds to sphingosine 1-phosphate receptors 1, 3, 4, and 5 .
Biochemical Pathways
Fingolimod-d4 Hydrochloride affects several biochemical pathways. It induces metabolic reprogramming in brain regions, upregulating oxidative phosphorylation while downregulating glycolysis and the pentose phosphate pathway . It also modulates neuroinflammation by upregulating retrograde endocannabinoid signaling and autophagy pathways, and downregulating neuroinflammation-related pathways including neutrophil degranulation and the IL-12 mediated signaling pathway .
Pharmacokinetics
It’s known that the compound is given orally . More research is needed to fully understand the ADME properties of Fingolimod-d4 Hydrochloride and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Fingolimod-d4 Hydrochloride’s action are profound. It reduces the number of lymphocytes in the peripheral blood, which is believed to be effective in treating MS due to the reduced lymphocytes into the CNS . It also induces numerous biological effects, including endothelial cell-cell adhesion, angiogenesis, vascular integrity, and cardiovascular function .
Action Environment
The action environment of Fingolimod-d4 Hydrochloride is primarily within the immune system and the CNS . The interaction with s1p receptors in various tissues accounts for the reported adverse effects
Safety and Hazards
Orientations Futures
FTY720, the parent compound of FTY720-d4 Hydrochloride, has shown promising anticancer efficacy in several preclinical models . It has been suggested that FTY720 can overcome resistance to trastuzumab therapy in patients with HER2-positive breast cancer, and that FTY720 plus trastuzumab might offer even better efficacy in vitro and in vivo . Future directions may lead to the best use of FTY720 and ROS-targeted strategies as a promising cancer treatment .
Propriétés
IUPAC Name |
2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.ClH/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22;/h9-12,21-22H,2-8,13-16,20H2,1H3;1H/i15D2,16D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZTYAVBMYWFGS-JWIOGAFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)





![5-Acetyl-5H-dibenz[b,f]azepine](/img/structure/B602394.png)




